Ala-Gly-Arg
Description
Significance of Tripeptides in Biological Systems and Research Paradigms
Tripeptides, consisting of three amino acids linked by peptide bonds, are pivotal players in a multitude of biological processes. numberanalytics.com They can function as signaling molecules, hormones, and even possess antimicrobial and antioxidant properties. numberanalytics.com Their small size allows for cost-effective synthesis and makes them amenable to structure-activity relationship studies, which is a significant advantage in drug development and other biomedical applications. researchgate.net
The biological activity of tripeptides is diverse. For example, some tripeptides act as inhibitors of enzymes like dipeptidyl peptidase IV (DPP IV), a target in diabetes research. bachem.com Others are involved in cell signaling, hormone regulation, and maintaining protein structure and stability. numberanalytics.com The sheer number of possible tripeptide combinations, 8,000 from the 20 common amino acids, highlights the vast potential for discovering novel bioactive sequences. bachem.com
Overview of Ala-Gly-Arg Within Known Bioactive Peptide Sequences
The specific sequence this compound is found within larger, naturally occurring and synthetic peptides that exhibit significant biological activities. For instance, the sequence is part of a 14-amino-acid peptide called bombesin (B8815690) (pGlu-Gly-Arg-Leu-Gly-Thr-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH2), which binds to G protein-coupled receptors that are overexpressed in several types of cancer cells. explorationpub.com
A study on the anticancer properties of a peptide isolated from Flathead by-products identified the sequence Met-Gly-Pro-Pro-Gly-Leu-Ala-Gly-Ala-Pro-Gly-Glu-Ala-Gly-Arg.OH. researchgate.net This further underscores the occurrence of the this compound sequence in peptides with potential therapeutic applications.
Scope and Research Directions for the Academic Study of this compound
The academic study of this compound is multifaceted, with research extending into various fields of biochemistry and medicine. Key research directions include:
Investigating its intrinsic bioactivity: While often studied as part of a larger peptide, research is needed to determine if the isolated this compound tripeptide possesses its own unique biological activities.
Structure-activity relationship studies: Systematically modifying the this compound sequence and observing the effects on biological activity can provide valuable insights into the roles of each amino acid.
Applications in drug delivery: The physicochemical properties of this compound could be harnessed for targeted drug delivery systems.
Biomaterial development: Peptides containing this sequence could be incorporated into biomaterials to enhance their biocompatibility and functionality.
The study of simple tripeptides like this compound provides a foundation for understanding the complex world of protein and peptide function, with the potential to unlock new therapeutic and biotechnological avenues.
Structure
2D Structure
3D Structure
Properties
CAS No. |
901131-08-6 |
|---|---|
Molecular Formula |
C11H22N6O4 |
Molecular Weight |
302.33 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C11H22N6O4/c1-6(12)9(19)16-5-8(18)17-7(10(20)21)3-2-4-15-11(13)14/h6-7H,2-5,12H2,1H3,(H,16,19)(H,17,18)(H,20,21)(H4,13,14,15)/t6-,7-/m0/s1 |
InChI Key |
WGDNWOMKBUXFHR-BQBZGAKWSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)N |
Origin of Product |
United States |
Ii. Synthesis Methodologies for Ala Gly Arg and Its Analogs
Solid-Phase Peptide Synthesis (SPPS) Approaches
SPPS is the most common method for preparing synthetic peptides. nih.gov It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. csic.eslsu.edu This approach simplifies the purification process as excess reagents and byproducts can be washed away after each step. lsu.edu
The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely adopted orthogonal protection scheme in SPPS. csic.esiris-biotech.de The Nα-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group, while reactive side chains are protected by acid-labile groups like tert-butyl (tBu). csic.esiris-biotech.de
The synthesis of Ala-Gly-Arg on a solid support would commence with the attachment of the C-terminal amino acid, Arginine, to the resin. The subsequent steps involve the deprotection of the Fmoc group from the resin-bound Arginine using a mild base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). mdpi.comchempep.com This exposes the free amino group for coupling with the next Fmoc-protected amino acid, Glycine (B1666218). This cycle of deprotection and coupling is repeated for the final amino acid, Alanine (B10760859), to elongate the peptide chain. uci.edu
The use of the Fmoc/tBu strategy offers several advantages, including the mild conditions required for Fmoc group removal, which are compatible with a wide range of sensitive amino acid derivatives. nih.gov Furthermore, the progress of the synthesis can be monitored by UV spectroscopy due to the strong absorbance of the dibenzofulvene-piperidine adduct released during Fmoc deprotection. chempep.com
The guanidino group of Arginine is strongly basic and nucleophilic, necessitating protection during peptide synthesis to prevent side reactions. acs.org In the context of the Fmoc/tBu strategy, several protecting groups are commonly employed for the Arginine side chain.
| Protecting Group | Abbreviation | Cleavage Condition | Key Features |
| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Trifluoroacetic acid (TFA) | Standard and widely used; readily cleaved by TFA. csic.esadvancedchemtech.com |
| 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Pmc | Trifluoroacetic acid (TFA) | Requires longer cleavage times or stronger acidic conditions compared to Pbf. thermofisher.compeptide.com |
| 4-Methoxy-2,3,6-trimethylbenzenesulfonyl | Mtr | Trifluoroacetic acid (TFA) with scavengers | More acid-labile than Pmc. peptide.compeptide.com |
| Bis(tert-butoxycarbonyl) | (Boc)₂ | DNA-compatible conditions | Used in specific applications like DNA-encoded libraries. acs.org |
Table 1: Common Side-Chain Protecting Groups for Arginine in Fmoc SPPS
The selection of the protecting group for Arginine is critical. The Pbf group is currently the most common choice for Fmoc-based SPPS due to its efficient removal with standard TFA cleavage cocktails. csic.esadvancedchemtech.com For the other amino acids in the this compound sequence, Alanine and Glycine, no side-chain protection is required as their side chains are non-reactive. thermofisher.com
The formation of the amide bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide is facilitated by coupling reagents. iris-biotech.de These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.
A variety of coupling reagents are available, broadly categorized into carbodiimides and phosphonium (B103445)/uronium salts. bachem.com
| Reagent Class | Examples | Activation Mechanism |
| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Forms an O-acylisourea intermediate, which can be reacted directly or converted to a less-racemizing active ester with an additive like HOBt or OxymaPure®. iris-biotech.depeptide.com |
| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyAOP | Forms a phosphonium ester. sigmaaldrich.com |
| Uronium/Aminium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HCTU, COMU | Forms an active ester. bachem.comsigmaaldrich.com |
Table 2: Classes of Coupling Reagents for Peptide Synthesis
The choice of coupling reagent and reaction conditions depends on factors such as steric hindrance of the amino acids being coupled. iris-biotech.de For the synthesis of a simple tripeptide like this compound, standard coupling reagents such as HBTU or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA) are generally effective. bachem.com The reaction is typically carried out in a solvent like DMF. mdpi.com
Once the synthesis of the this compound sequence is complete, the peptide must be cleaved from the solid support, and the side-chain protecting groups must be removed. thermofisher.com In the Fmoc/tBu strategy, this is typically achieved in a single step using a strong acid, most commonly trifluoroacetic acid (TFA). csic.essigmaaldrich.com
The cleavage cocktail often includes "scavengers" to trap the reactive cationic species that are generated from the protecting groups and the resin linker during the cleavage process. sigmaaldrich.com These scavengers prevent the modification of sensitive amino acid residues.
A common cleavage cocktail for a peptide containing Arginine (Pbf) would be a mixture of TFA, triisopropylsilane (B1312306) (TIS), and water. sigmaaldrich.com The reaction is typically carried out for a few hours at room temperature. thermofisher.com Following cleavage, the crude peptide is precipitated from the TFA solution using cold diethyl ether. thermofisher.com
Coupling Reagents and Reaction Conditions in Tripeptide Elongation
Chemo-Enzymatic Synthesis Approaches Utilizing Peptide Fragments
Chemo-enzymatic peptide synthesis (CEPS) combines the strengths of chemical synthesis and enzymatic catalysis. nih.gov This approach often involves the chemical synthesis of smaller, protected peptide fragments, which are then joined together by a specific enzyme, a ligase. frontiersin.org
For a tripeptide like this compound, a potential chemo-enzymatic route could involve the chemical synthesis of a dipeptide fragment, such as Ala-Gly-ester, and an Arginine derivative. An enzyme, such as a variant of subtilisin or trypsin, could then be used to catalyze the formation of the peptide bond between the Glycine and Arginine residues. nih.gov Enzymes offer high stereoselectivity, eliminating the risk of racemization at the coupling site, and reactions are performed in aqueous media under mild conditions. nih.gov For instance, a method for synthesizing larger peptides containing the Gly-Arg-Gly sequence has been described using enzymatic coupling. unifiedpatents.comnih.govgoogle.com
Analytical Characterization of Synthetic this compound Constructs
After synthesis and purification, the identity and purity of the this compound tripeptide must be confirmed. nih.gov Several analytical techniques are employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of the synthetic peptide. lcms.cz The crude peptide is separated on a reversed-phase HPLC column, and the area of the main peak relative to the total peak area provides a measure of purity.
Mass Spectrometry (MS) is used to confirm the molecular weight of the synthesized peptide. nih.govresearchgate.net Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) can provide an accurate mass measurement, confirming that the correct amino acid sequence has been assembled. researchgate.net Liquid chromatography is often coupled with mass spectrometry (LC-MS) to provide both purity and identity information in a single analysis. nih.govacs.org
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for determining the purity of synthetic peptides like this compound. almacgroup.combachem.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis, separating molecules based on their hydrophobicity. nih.govresearchgate.net
In a typical RP-HPLC setup for peptide analysis, a non-polar stationary phase (like a C18 or C4 alkyl chain bonded to silica) is used in conjunction with a polar mobile phase. researchgate.net The mobile phase usually consists of an aqueous component (often with an ion-pairing agent like trifluoroacetic acid (TFA)) and an organic modifier, such as acetonitrile. researchgate.netexplorationpub.com A gradient elution is commonly employed, where the concentration of the organic modifier is gradually increased over time. researchgate.netphenomenex.com This causes peptides to elute from the column in order of increasing hydrophobicity. rsc.org
The purity of the this compound sample is determined by integrating the area of the main peak corresponding to the target peptide and comparing it to the total area of all peaks in the chromatogram. almacgroup.com The UV detector is typically set at a wavelength of 210-230 nm, where the peptide bond absorbs light. almacgroup.com The goal is to achieve a high degree of separation between the main peptide peak and any impurity peaks, which may represent deletion sequences, truncated sequences, or by-products from the synthesis. almacgroup.com The sharpness and symmetry of the main peak are also indicators of a successful purification. phenomenex.com
For a tripeptide like this compound, a relatively steep gradient might be employed due to its hydrophilic nature, a result of the charged arginine residue. The retention time of the peptide is a characteristic property under specific HPLC conditions and can be used for identification purposes when compared to a reference standard. usp.org
Table 1: Typical RP-HPLC Parameters for Peptide Purity Analysis
| Parameter | Typical Setting |
| Column | C18, 5 µm, 120 Å |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Linear gradient of %B over time (e.g., 5-60% B in 30 min) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm or 220 nm |
| Column Temperature | 30°C |
| This table presents a general set of starting conditions for the RP-HPLC analysis of peptides. The exact gradient, flow rate, and other parameters may need to be optimized for the specific peptide being analyzed. mtc-usa.com |
Mass Spectrometry (MS) for Molecular Weight and Sequence Confirmation
Mass Spectrometry (MS) is a powerful analytical technique that provides crucial information about the molecular weight and sequence of a peptide. pnas.orgnih.govucsf.edu For this compound, MS is used to confirm that the synthesized molecule has the correct mass and to verify the order of the amino acids.
Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common ionization techniques used for peptide analysis. nih.govucsf.edu ESI is often coupled with liquid chromatography (LC-MS), allowing for the mass analysis of peaks as they elute from the HPLC column. csic.eslcms.cz This provides both purity data and mass confirmation in a single run.
The mass spectrometer measures the mass-to-charge ratio (m/z) of the ionized peptide. For this compound, the theoretical monoisotopic mass of the protonated molecule ([M+H]⁺) can be calculated by summing the monoisotopic masses of its constituent amino acids (Alanine, Glycine, Arginine) and a water molecule (for the peptide bonds) and then adding the mass of a proton.
Tandem mass spectrometry (MS/MS) is employed for sequence confirmation. libretexts.orgpressbooks.pub In an MS/MS experiment, the parent ion corresponding to this compound is selected and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). libretexts.org This fragmentation typically occurs at the peptide bonds, generating a series of fragment ions. The two main types of fragment ions are b-ions (containing the N-terminus) and y-ions (containing the C-terminus). libretexts.org By analyzing the mass differences between the fragment ions, the amino acid sequence can be deduced. pressbooks.pub For example, the difference in mass between the b₂ ion (Ala-Gly) and the b₁ ion (Ala) would correspond to the mass of a glycine residue.
Table 2: Theoretical Monoisotopic Masses of this compound and its Fragment Ions
| Ion Type | Sequence | Theoretical Monoisotopic Mass (m/z) |
| [M+H]⁺ | This compound | 303.1781 |
| b₁ | Ala | 72.0444 |
| b₂ | Ala-Gly | 129.0658 |
| y₁ | Arg | 175.1190 |
| y₂ | Gly-Arg | 232.1404 |
| This table shows the calculated monoisotopic masses for the parent ion and the primary b and y fragment ions of this compound. These values are used to interpret the MS/MS spectrum and confirm the peptide's sequence. |
Amino Acid Analysis for Compositional Verification
The first step in AAA is the complete hydrolysis of the peptide into its individual amino acids. usp.orgcem.com This is typically achieved by heating the peptide in a strong acid, such as 6 M hydrochloric acid (HCl), at around 110°C for 24 hours. nih.govnih.gov It is important to note that this harsh hydrolysis can lead to the partial or complete destruction of certain amino acids. For instance, tryptophan is destroyed, and serine and threonine are partially degraded. usp.orgthermofisher.com However, for a robust peptide like this compound, acid hydrolysis is generally effective.
After hydrolysis, the resulting mixture of free amino acids is separated, detected, and quantified. usp.org This is commonly done using ion-exchange chromatography followed by post-column derivatization with ninhydrin, or by reversed-phase HPLC after pre-column derivatization. csic.esnih.gov The amount of each amino acid is determined by comparing its peak area to that of a known standard.
For this compound, the expected result of an amino acid analysis would be the detection of approximately equimolar amounts of alanine, glycine, and arginine. This confirms the elemental composition of the peptide, complementing the structural information obtained from mass spectrometry.
Table 3: Expected Molar Ratios from Amino Acid Analysis of this compound
| Amino Acid | Expected Molar Ratio |
| Alanine (Ala) | 1.0 |
| Glycine (Gly) | 1.0 |
| Arginine (Arg) | 1.0 |
| This table illustrates the ideal outcome of an amino acid analysis for the tripeptide this compound, where each constituent amino acid is present in a 1:1:1 ratio. |
Iii. Biochemical Function and Enzyme Substrate Activity of Ala Gly Arg Motifs
Ala-Gly-Arg as a Protease Recognition and Cleavage Motif
The specific arrangement of amino acids in the this compound motif provides a recognition site for several proteases, facilitating enzymatic cleavage. This recognition is fundamental to the regulation of numerous biological pathways.
Thrombin, a key serine protease in the coagulation cascade, exhibits specificity for certain peptide sequences. Synthetic chromogenic substrates containing the β-Ala-Gly-Arg sequence are utilized to assay thrombin activity. sigmaaldrich.comscientificlabs.co.uk One such substrate, β-Ala-Gly-Arg-p-nitroanilide (pNA), is cleaved by human thrombin, releasing p-nitroanilide, which can be quantified to measure anti-thrombin activity. sigmaaldrich.comscientificlabs.co.uk The consensus recognition sequence for thrombin has been identified as P2-Pro, P1-Arg, P1′-Ser/Ala/Gly/Thr, P2′-not acidic, and P3′-Arg. nih.govresearchgate.net While the optimal sequence is not always present in natural substrates, the presence of a P2-Proline and a P3'-Arginine significantly enhances cleavage rates. nih.govresearchgate.net The substitution of these key residues can lead to a drastic reduction in cleavage efficiency, highlighting their importance for maximal substrate cleavage. nih.gov
Interactive Data Table: Thrombin Substrates
| Compound Name | Sequence | Application |
| Thrombin generation chromogenic substrate | β-Ala-Gly-Arg-pNA | Chromogenic assay for thrombin activity sigmaaldrich.comscientificlabs.co.uk |
| Pefachrome® TG equivalent | H-β-Ala-Gly-Arg-pNA, 2AcOH | Measurement of thrombin activity in plasma cryopep.com |
Urokinase-type plasminogen activator (uPA) is a serine protease involved in fibrinolysis and extracellular matrix degradation. mdpi.comresearchgate.net Its activity can be assayed using chromogenic substrates containing Gly-Arg sequences. For instance, pyro-Glu-Gly-Arg-pNa is a chromogenic substrate for urokinase. coachrom.com Another substrate, Z-Val-Gly-Arg-pNA, is also used for the colorimetric determination of urokinase activity. echelon-inc.com
Inhibitors of uPA have been developed based on its substrate specificity. Tripeptides containing a D-Ser at the N-terminus and an Ala-Arg or Gly-Arg sequence have been investigated as potential uPA inhibitors. tandfonline.comtandfonline.com For example, H-D-Ser-Gly-Arg-OH was identified as an inhibitor of urokinase. tandfonline.com Furthermore, peptide sequences like Ac-l-Gly-l-Thr-l-Ala-l-Arg have been utilized to develop selective covalent-reversible uPA inhibitors. mdpi.comresearchgate.net
Interactive Data Table: uPA Substrates and Inhibitors
| Compound Type | Sequence | Function |
| Chromogenic Substrate | pyro-Glu-Gly-Arg-pNa.HCl | Assay for urokinase activity coachrom.com |
| Colorimetric Substrate | Z-Val-Gly-Arg-pNA | Assay for urokinase activity echelon-inc.com |
| Inhibitor | H-D-Ser-Gly-Arg-OH | Inhibition of urokinase activity tandfonline.com |
| Inhibitor Backbone | Ac-l-Gly-l-Thr-l-Ala-l-Arg | Development of selective uPA inhibitors mdpi.comresearchgate.net |
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. nih.govtandfonline.com Fluorogenic peptide substrates are widely used to quantify MMP activity. nih.gov A notable example is Mca-Lys-Pro-Leu-Gly-Leu-Dap(DNP)-Ala-Arg-NH2, a FRET substrate for multiple MMPs. echelon-inc.com The cleavage of this substrate can be monitored by an increase in fluorescence. echelon-inc.com An elongated version of a common MMP substrate, Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, demonstrates improved substrate properties for several collagenases and MT1-MMP. nih.gov
Interactive Data Table: MMP Substrates
| Substrate Name | Sequence | Application |
| MMP Substrate | Mca-Lys-Pro-Leu-Gly-Leu-Dap(DNP)-Ala-Arg-NH2 | FRET-based assay for multiple MMPs echelon-inc.com |
| FS-6 | Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 | Fluorogenic substrate with increased specificity for collagenases and TACE nih.gov |
| MMP-26 Substrate | Mca-Pro-Leu-Ala-Nva-Dpa-Ala-Arg-NH2 | Displays high specificity for MMP-26 nih.gov |
The processing of prosomatostatin (B1591216) to its mature forms, somatostatin-14 and somatostatin-28, involves cleavage at specific sites by endoproteases. nih.govacs.orgpnas.org A synthetic undecapeptide, Pro-Arg-Glu-Arg-Lys-Ala-Gly-Ala-Lys-Asn-Tyr(NH2), which is homologous to the sequence at a putative cleavage site in somatostatin-28, is used to study this process. nih.govpnas.org An Arg-Lys esteropeptidase from the rat brain cortex has been shown to cleave this substrate, releasing the peptide 125I-Ala-Gly-Ala-Lys-Asn-Tyr(NH2). nih.govpnas.org This enzyme is believed to be involved in the conversion of somatostatin-28 to somatostatin-14. nih.govpnas.org The processing of somatostatin (B550006) precursors is a complex process influenced by the local conformation of the precursor molecule. acs.org
Lysyl hydroxylase is an enzyme that catalyzes the hydroxylation of specific lysine (B10760008) residues in the sequence -X-Lys-Gly- within collagen and other proteins with collagen-like domains. pnas.orgnih.gov This post-translational modification is crucial for the stability of collagen crosslinks. pnas.org Synthetic peptides are used to study the substrate specificity and conformational requirements of lysyl hydroxylase. One such peptide substrate is Ala-Arg-Gly-Ile-Lys-Gly-Ile-Arg-Gly-Phe-Ser-Gly. pnas.orgbiosynth.combiosynth.comnih.gov Studies have shown that the conformation of the peptide substrate, particularly the presence of a β-turn or an extended polyproline-II type structure, influences the efficiency of hydroxylation. nih.gov
Endoprotease Cleavage Sites Involving Gly-Ala within Somatostatin Precursors
Role in Protein Processing and Maturation Pathways
The this compound motif and its variations serve as critical signals in the processing and maturation of various proteins. The cleavage at these specific sites by proteases is a fundamental step in converting inactive precursors (proproteins or proenzymes) into their biologically active forms.
For example, the post-translational processing of prosomatostatin into somatostatin-14 and somatostatin-28 is a key event in the regulation of the endocrine system. patsnap.commdpi.comguidetopharmacology.org This differential processing, which can vary between tissues, is controlled by specific proteases that recognize and cleave at monobasic and dibasic sites within the precursor. acs.orgnih.gov The presence of specific amino acid sequences, including those containing Ala and Gly, in the vicinity of these cleavage sites can influence the efficiency and outcome of the processing events. nih.govpnas.org
Similarly, in the activation of MMPs, proteolytic cleavage of the prodomain is required to unmask the enzyme's catalytic activity. nih.govresearchgate.net This process can involve autolytic cleavage or the action of other proteases at specific sites within the prodomain, which can feature Ala-Arg motifs. nih.govscispace.comcapes.gov.br
The fidelity of protein processing relies heavily on the precise recognition of these short peptide motifs by specific proteases, ensuring the correct maturation and function of a wide array of proteins involved in diverse biological pathways.
Modulation of Enzyme Catalytic Activity by this compound-Containing Peptides
Peptides incorporating the Alanine-Glycine-Arginine (this compound) sequence can function as modulators of enzyme activity, acting as inhibitors or substrates that influence catalytic processes. The specific arrangement and context of this motif within a larger peptide chain are crucial for its interaction with target enzymes, which include proteases and kinases.
Research has identified peptides containing the this compound motif as potent inhibitors of various enzymes. For instance, a bicyclic peptide featuring the sequence Ala-Cys-Ala-Gly-Arg-Cys-Pro-Ser-Ala-Cys-Leu demonstrated significant inhibitory activity against the SARS-CoV-2 3CL protease, with a half-maximal inhibitory concentration (IC50) of 153.63 ± 17.87 nM. explorationpub.com Further optimization of this peptide, resulting in the sequence Ala-Cys-Ala-Gly-Arg-Cys-Gly-Ser-Ala-Cys-Phe, enhanced its potency, yielding an IC50 value of 90.33 ± 3.95 nM against the same enzyme. explorationpub.com These findings underscore the importance of the core motif and surrounding residues in achieving high-affinity binding to the enzyme's active site. explorationpub.comexplorationpub.com
The this compound sequence and variations thereof are also implicated in the modulation of other enzyme classes. In the context of angiotensin-I-converting enzyme (ACE), a key regulator of blood pressure, a peptide with the sequence Val-Ser-Gly-Ala-Gly-Arg-Tyr was identified as a strong inhibitor. nih.gov The presence of a basic arginine residue is a recognized feature in many ACE-inhibitory peptides. nih.gov Similarly, synthetic peptides designed as inhibitors for serine proteases like urokinase often utilize a Gly-Arg or Ala-Arg sequence at the P2 and P1 positions to interact with the enzyme's specificity pocket. Studies on tripeptide inhibitors revealed that compounds like Ac-d-Ser-Gly-Arg-OH effectively inhibit urokinase and plasmin. tandfonline.com
Furthermore, a 20-residue synthetic peptide (Thr-Thr-Tyr-Ala-Asp-Phe-Ile-Ala-Ser-Gly-Arg-Thr-Gly-Arg-Arg-Asn-Ala-Ile-His-Asp) corresponding to the active site of the native inhibitor protein of cAMP-dependent protein kinase acts as a potent competitive inhibitor with a Ki of 2.3 nM. nih.gov This demonstrates that the Ser-Gly-Arg portion of the sequence plays a role in mimicking the protein substrate and binding to the catalytic site. nih.gov
The modulatory activity of these peptides is often quantified to determine their efficacy and selectivity. The following table summarizes research findings on the inhibitory activities of various peptides containing or related to the this compound motif.
Interactive Data Table: Modulation of Enzyme Activity by this compound-Containing Peptides
| Peptide Sequence | Target Enzyme | Modulatory Effect | Potency (IC₅₀/Kᵢ) |
|---|---|---|---|
| Ala-Cys-Ala-Gly-Arg-Cys-Pro-Ser-Ala-Cys-Leu | SARS-CoV-2 3CL Protease | Inhibition | 153.63 ± 17.87 nM (IC₅₀) explorationpub.com |
| Ala-Cys-Ala-Gly-Arg-Cys-Gly-Ser-Ala-Cys-Phe | SARS-CoV-2 3CL Protease | Inhibition | 90.33 ± 3.95 nM (IC₅₀) explorationpub.com |
| Val-Ser-Gly-Ala-Gly-Arg-Tyr | Angiotensin-I-Converting Enzyme (ACE) | Inhibition | Not specified nih.gov |
| Ac-d-Ser-Gly-Arg-OH | Urokinase, Plasmin | Inhibition | Not specified tandfonline.com |
| Thr-Thr-Tyr-Ala-Asp-Phe-Ile-Ala-Ser-Gly-Arg-Thr-Gly-Arg-Arg-Asn-Ala-Ile-His-Asp | cAMP-dependent protein kinase | Competitive Inhibition | 2.3 nM (Kᵢ) nih.gov |
Table of Compounds
| Compound Name |
|---|
| Ac-d-Ser-Gly-Arg-OH |
| Ala-Cys-Ala-Gly-Arg-Cys-Gly-Ser-Ala-Cys-Phe |
| Ala-Cys-Ala-Gly-Arg-Cys-Pro-Ser-Ala-Cys-Leu |
| Alanine (B10760859) |
| Arginine |
| Glycine (B1666218) |
| Serine |
| Thr-Thr-Tyr-Ala-Asp-Phe-Ile-Ala-Ser-Gly-Arg-Thr-Gly-Arg-Arg-Asn-Ala-Ile-His-Asp |
V. Peptidomimetic Design and Development Based on Ala Gly Arg Motifs
Rational Design Principles for Ala-Gly-Arg Peptidomimetics
The rational design of peptidomimetics based on the this compound motif is a structured process that begins with understanding the parent peptide's bioactive conformation and key interactions with its target. upc.edu This process is often categorized as structure-based drug design (SBDD), which leverages structural information of the target protein to guide the design of potent and selective inhibitors. frontiersin.org
The fundamental steps in designing this compound peptidomimetics include:
Identification of Pharmacophoric Elements: The first step involves identifying the essential functional groups ("pharmacophores") within the this compound sequence that are critical for biological activity. For this tripeptide, the key elements are the small, neutral side chain of Alanine (B10760859), the conformational flexibility afforded by Glycine (B1666218), and the positively charged guanidinium (B1211019) group of Arginine, which frequently engages in crucial salt-bridge interactions with target proteins. researchgate.net
Conformational Analysis: Understanding the three-dimensional structure the this compound motif adopts when bound to its receptor is paramount. upc.edu Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are used to determine this "bioactive conformation." The design process then aims to create a rigid scaffold that pre-organizes the pharmacophoric groups into this active spatial arrangement, reducing the entropic penalty upon binding.
Scaffold Hopping and Modification: The peptide backbone is often replaced with more stable, non-peptidic scaffolds. frontiersin.org These scaffolds serve as a framework to which the essential side chains of Ala, Gly, and Arg (or their mimetics) are attached in the correct orientation. Modifications can include introducing unnatural amino acids, altering the backbone to enhance resistance to proteases, or cyclization to impose conformational constraints. unibo.itresearchgate.net
Structure-Activity Relationship (SAR) Studies: A systematic process of synthesizing and testing analogs allows for the refinement of the peptidomimetic design. For instance, an alanine scan, where the alanine residue is replaced by other amino acids, can determine its importance for binding and guide further modifications. researchgate.net
A core principle is to mimic the key interactions of the original peptide. For the this compound motif, this often means preserving the hydrogen bonding patterns and the critical ionic interaction of the arginine side chain while improving drug-like properties. frontiersin.org
Cyclic Peptidomimetics Featuring Ala-Arg-Gly and Arg-Gly-Asp Sequences for Integrin Antagonism
Cyclization is a powerful strategy in peptidomimetic design to enhance stability, selectivity, and affinity by constraining the molecule into a bioactive conformation. nih.gov This approach has been extensively applied to sequences related to the Arg-Gly-Asp (RGD) motif, a canonical recognition sequence for many integrin receptors. nih.gov Integrins are cell adhesion receptors involved in cancer progression and angiogenesis, making them prime therapeutic targets. google.com
While the RGD sequence is the most studied, related sequences like Ala-Arg-Gly are also of interest. The cyclic pentapeptide cyclo(-Arg-Gly-Asp-D-Phe-Lys-) is a potent and selective inhibitor of the αvβ3 integrin. google.com A related compound, Cilengitide (cyclo[RGDf(N-Me)V]), was the first integrin antagonist to be evaluated in extensive clinical trials for cancer therapy. nih.govvascularcell.com
Researchers have developed numerous cyclic peptidomimetics to target integrins, often using the RGD or related motifs as a starting point. For example, Cyclo(Ala-Arg-Gly-Asp-3-Aminomethylbenzoyl), also known as XJ735, is a cyclic peptidomimetic designed as an antagonist for αvβ3 integrin. sigmaaldrich.com It incorporates the Ala-Arg-Gly-Asp sequence within a macrocyclic structure to achieve high affinity.
The design of these cyclic antagonists often involves:
Scaffold Incorporation: Introducing non-peptidic units, such as diketopiperazine (DKP) scaffolds, to serve as conformational constraints. nih.govvascularcell.com
Sequence Variation: Systematically replacing amino acids within the cyclic structure to optimize affinity and selectivity for different integrin subtypes. nih.gov
Computational Modeling: Using docking studies to predict how the cyclic peptidomimetic will bind to the integrin's RGD-binding pocket, guiding the design of more effective ligands. nih.gov
| Compound Name | Sequence/Structure | Target Integrin(s) | Key Feature |
|---|---|---|---|
| Cilengitide | cyclo[RGDf(N-Me)V] | αvβ3, αvβ5 | Cyclic pentapeptide, N-methylation for stability. nih.govvascularcell.com |
| XJ735 | Cyclo(Ala-Arg-Gly-Asp-3-Aminomethylbenzoyl) | αvβ3 | Cyclic peptidomimetic incorporating an Ala-Arg-Gly-Asp sequence. sigmaaldrich.com |
| cyclo[RGDfK] | cyclo(-Arg-Gly-Asp-D-Phe-Lys-) | αvβ3 | Highly potent and selective cyclic pentapeptide. google.com |
| LXW7 | cGRGDdvc | αvβ3 | Disulfide-cyclic octapeptide identified via OBOC combinatorial library. nih.gov |
Bioisosteric Replacements of Arginine and Other Residues in Peptidomimetic Scaffolds
Bioisosteric replacement is a key strategy in medicinal chemistry where one functional group is replaced by another that retains similar physical and chemical properties, leading to comparable biological activity but with improved pharmacological characteristics. drughunter.com In the context of this compound peptidomimetics, the highly basic and polar guanidinium group of arginine is a frequent target for bioisosteric replacement to enhance properties like membrane permeability. researchgate.net
The arginine side chain is critical for the function of many peptides, forming strong hydrogen bonds and salt bridges with target proteins. researchgate.net Therefore, its replacement must be carefully considered to preserve these crucial interactions. Common bioisosteric replacements for the guanidinium group aim to mimic its size, shape, and ability to act as a hydrogen bond donor while reducing its basicity.
Examples of arginine bioisosteres include:
Guanidine Mimetics: Phenylguanidine and cyclohexylguanidine (B89088) have been used to replace arginine in inhibitors of trypsin-like serine proteases. mdpi.comnih.gov These modifications can lead to significant gains in selectivity. For instance, a phenylguanidine moiety at the P1 position conferred strong affinity for the protease TMPRSS2, while a cyclohexylguanidine derivative potently inhibited urokinase-type plasminogen activator (uPA). mdpi.com
Heterocyclic Scaffolds: Various nitrogen-containing heterocycles, such as 2-aminopyridine (B139424) and 2-aminobenzimidazole, have been explored as arginine mimetics. researchgate.net These structures can engage in π-stacking interactions within the binding pocket, offering an alternative mode of binding. researchgate.net
Non-basic Groups: In some cases, replacing arginine with uncharged residues like citrulline can be informative, although it often leads to a significant loss of binding affinity, highlighting the importance of the cationic charge. nih.gov
Bioisosteric replacement is not limited to arginine. The alanine residue can be substituted with other small amino acids (e.g., D-Ala, aminoisobutyric acid) to probe steric constraints and enhance proteolytic stability. nih.govnih.gov The peptide bond itself can be replaced by isosteres like thioamides or 1,2,3-triazoles to create a non-cleavable backbone. wjarr.commdpi.com
| Original Group | Bioisosteric Replacement | Rationale/Advantage | Example Context |
|---|---|---|---|
| Arginine (Guanidinium) | Phenylguanidine | Maintains H-bonding, can improve selectivity. mdpi.com | TMPRSS2 inhibitors. mdpi.com |
| Arginine (Guanidinium) | Cyclohexylguanidine | Maintains H-bonding, can improve selectivity. mdpi.com | uPA inhibitors. mdpi.com |
| Arginine (Guanidinium) | 2-Aminopyridine | Mimics shape and H-bonding; engages in π-stacking. researchgate.net | Integrin αvβ3 antagonists. researchgate.net |
| Peptide Bond (-CO-NH-) | 1,2,3-Triazole Ring | Rigid, stable, mimics electronic properties of amide bond. mdpi.com | General peptidomimetic design. mdpi.com |
| L-Amino Acid | D-Amino Acid | Increases resistance to proteolytic degradation. researchgate.net | General peptidomimetic design. researchgate.net |
Ligand-Based and Structure-Based Design Strategies for Enzyme Inhibitors
The development of enzyme inhibitors based on the this compound motif heavily relies on two complementary drug design strategies: ligand-based and structure-based design.
Ligand-Based Design: This approach is employed when the three-dimensional structure of the target enzyme is unknown. It relies on the analysis of a set of known active ligands (in this case, peptides containing the this compound sequence or its analogs). mdpi.com Key methods include:
Pharmacophore Modeling: A 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, positive charges, hydrophobic centers) that a molecule must possess to be active is generated. For this compound, the model would include features corresponding to the arginine guanidinium group and the other side chains.
Quantitative Structure-Activity Relationships (QSAR): This method correlates variations in the chemical structures of a series of compounds with their biological activities to build a predictive model. rsc.org
Shape-Based Screening: Molecules from a database are screened for their ability to mimic the 3D shape of a known active ligand. acs.org
A recent study successfully used a ligand-based approach to develop selective inhibitors for the serine proteases uPA and TMPRSS2, starting from a known peptidomimetic inhibitor and systematically replacing the P1 arginine with various bioisosteres. mdpi.comnih.gov
Structure-Based Design (SBDD): When the 3D structure of the target enzyme is available (e.g., from X-ray crystallography), SBDD becomes a powerful tool. frontiersin.org This approach involves designing molecules that fit precisely into the enzyme's active site. Key steps include:
Docking Simulations: Computational programs are used to predict the binding mode and affinity of a potential inhibitor within the target's active site. This allows for the visualization of key interactions, such as the arginine side chain of the inhibitor fitting into a negatively charged S1 pocket of a protease. nih.gov
Fragment-Based Design: Small molecular fragments are identified that bind to specific sub-pockets of the active site. These fragments are then linked together or grown to create a more potent lead compound. nih.gov
De Novo Design: Algorithms are used to design novel molecules from scratch that are complementary in shape and chemical properties to the active site.
Structure-based design has been instrumental in developing potent inhibitors for targets like the SARS-CoV 3CL protease, where X-ray structures of the enzyme bound to peptidomimetic inhibitors revealed critical hydrogen-bonding interactions that guided the design of improved compounds. nih.gov
Strategies for Enhancing Proteolytic Stability and Selectivity (excluding half-life)
A major hurdle for peptide-based therapeutics is their susceptibility to degradation by proteases in the body. unibo.it Numerous strategies have been developed to engineer resistance into peptidomimetics based on the this compound motif, thereby enhancing their stability and ensuring they reach their target intact. Concurrently, these modifications can also improve selectivity, which is the ability of the molecule to bind to its intended target with high affinity while avoiding off-target interactions. acs.org
Strategies to Enhance Proteolytic Stability:
N- and C-Terminal Modifications: Capping the N-terminus with an acetyl group (acetylation) or the C-terminus with an amide group (amidation) blocks the action of exopeptidases, which cleave peptides from their ends. researchgate.netresearchgate.net
Incorporation of Unnatural Amino Acids: Replacing standard L-amino acids with their D-amino acid counterparts makes the peptide bonds at those positions unrecognizable to most proteases. researchgate.netmdpi.com Other unnatural amino acids, such as α,α-disubstituted amino acids, can also be incorporated to sterically hinder protease access. wjarr.com
Backbone Modification: The amide bonds of the peptide backbone are the primary sites of proteolytic cleavage. Replacing them with non-natural linkers (peptide bond isosteres) such as thioamides, reduced amides, or stable heterocyclic rings like 1,2,3-triazoles creates a protease-resistant scaffold. wjarr.commdpi.com
Cyclization: Constraining the peptide into a cyclic structure, either head-to-tail or through side-chain linkage, significantly enhances stability. nih.govresearchgate.net Cyclization reduces the flexibility of the molecule, making it a poorer substrate for many proteases. researchgate.net
Strategies to Enhance Selectivity:
Conformational Constraint: By locking the peptidomimetic into a rigid conformation that closely mimics its binding mode to the desired target, affinity for that target is increased, while binding to other receptors with different structural requirements is disfavored. Cyclization and the incorporation of rigid scaffolds are primary methods to achieve this.
Bioisosteric Replacement: As seen with protease inhibitors, replacing a key residue like arginine with a specific bioisostere (e.g., phenylguanidine vs. cyclohexylguanidine) can dramatically shift selectivity between closely related protein targets. mdpi.com
Exploiting Unique Target Features: Structure-based design can identify unique pockets or features in the target protein that are not present in related off-targets. The peptidomimetic can then be designed to include functional groups that specifically interact with these unique features, thereby ensuring high selectivity. acs.org
Vi. Biological Activities and Mechanistic Investigations in Research Models
In Vitro Cellular Studies
In vitro studies provide a controlled environment to investigate the direct effects of specific peptides on cellular behavior. Research in this area has utilized various cell lines to explore the influence of Ala-Gly-Arg related peptides on processes such as vascular cell growth, cell adhesion, growth factor expression, and microbial activity.
Abnormal proliferation of vascular smooth muscle cells (VSMCs) is a key factor in the development of atherosclerosis. researchgate.net Research has investigated the effects of synthetic peptides on VSMC behavior, particularly under conditions mimicking hyperglycemia.
A study focused on the synthetic peptide Ala-Arg-Glu-Gly-Glu-Met (AREGEM) demonstrated its potential to counteract the pro-proliferative and anti-apoptotic effects of high glucose on VSMCs. researchgate.netnih.gov Key findings from this research include:
Inhibition of Proliferation: The MTT assay revealed that AREGEM significantly reduced the proliferation of VSMCs that was induced by high glucose levels. researchgate.netnih.gov
Promotion of Apoptosis: Flow cytometry analysis showed that while high glucose inhibited VSMC apoptosis, pre-incubation with AREGEM attenuated this effect, thereby promoting normal cell death processes. researchgate.netnih.gov
Reduction of Oxidative Stress: The study also found that AREGEM decreased the accumulation of intracellular reactive oxygen species (ROS) in VSMCs, suggesting an antioxidative mechanism of action. researchgate.netnih.gov
These findings highlight the potential of peptides containing arginine and other specific amino acids to modulate VSMC behavior, which is critical in vascular health.
Table 1: Effects of Ala-Arg-Glu-Gly-Glu-Met (AREGEM) on VSMCs in High Glucose
| Parameter | Effect of High Glucose | Effect of AREGEM Pre-incubation | Measurement Method |
|---|---|---|---|
| Cell Proliferation | Increased | Significantly attenuated | MTT Assay |
| Cell Apoptosis | Inhibited | Attenuated inhibition (promoted apoptosis) | Flow Cytometry |
| Intracellular ROS | Increased | Reduced accumulation | DCFH-DA Fluorescent Probe |
Integrins are cell surface receptors that mediate cell-matrix interactions and are crucial for various cellular processes. The Arg-Gly-Asp (RGD) sequence is a well-known motif that binds to many integrins.
The cyclic peptide Cyclo(Ala-Arg-Gly-Asp-3-Aminomethylbenzoyl), also known as XJ735, is a specific antagonist for the integrin αvβ3. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com This peptide is used in research to probe the function of this particular integrin in cellular processes. sigmaaldrich.comsigmaaldrich.com For instance, in a study investigating the effects of gadolinium-based contrast agents (GBCAs) on astrocytes, co-exposure with this cyclic RGD peptide partially blocked GBCA-induced cell migration, indicating the involvement of integrin αvβ3 in this process. nih.gov However, it did not significantly affect GBCA-induced focal adhesion of astrocytes, suggesting that other integrins may also be involved. nih.gov This peptide, by antagonizing the RGD binding domain, serves as a tool to study the specific roles of αvβ3 integrin in cell signaling and adhesion. sigmaaldrich.comsigmaaldrich.com
Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein involved in both normal and pathological blood vessel formation (angiogenesis). The retinal pigment epithelium (RPE) is a cell layer in the eye that can produce VEGF, and its dysregulation is implicated in diseases like age-related macular degeneration (AMD). aging-us.comnih.gov
Research has explored how various substances can modulate VEGF expression in RPE cells. In a study examining the effects of the dipeptide arginyl-glutamine (B1588350) (Arg-Gln), the dipeptide Ala-Gly was used as a control. The study found that Arg-Gln significantly decreased VEGF levels in human RPE cell cultures in a dose-dependent manner. nih.gov This suggests that specific dipeptides can influence the expression of this potent angiogenic factor. While Ala-Gly served as a control in this instance, other studies have investigated the baseline expression of VEGF by RPE cells under different conditions. nih.govnih.govresearchgate.netmdpi.com Polarized RPE cells, for example, secrete VEGF predominantly from their basolateral side. aging-us.com
Opioid receptors, which are G-protein coupled receptors (GPCRs), play a crucial role in pain modulation. mdpi.com Their activation by ligands, including endogenous peptides, initiates a signaling cascade involving G-proteins. uniprot.org
The naturally occurring heptapeptide (B1575542) Met-enkephalin-Arg-Phe (MERF) and its synthetic analogs, which contain the Arg-Phe sequence, have been studied for their ability to bind to opioid receptors and activate G-proteins. nih.gov Studies in frog and rat brain membrane fractions have shown that these peptides can activate G-proteins, primarily through kappa- and delta-opioid receptors. nih.gov The process of activation involves the agonist binding to the receptor, which then facilitates the exchange of GDP for GTP on the G-protein alpha subunit, leading to the dissociation of the G-protein complex and downstream signaling. uniprot.org Certain Arg-Phe-containing peptides can act as anti-opioid peptides, modulating the effects of classical opioids. wjgnet.com
There is a growing interest in antimicrobial peptides (AMPs) as potential alternatives to conventional antibiotics. Peptides rich in specific amino acids, including arginine, glycine (B1666218), and alanine (B10760859), have been identified and studied for their antimicrobial properties. mdpi.com
Arginine-rich peptides: The cationic nature of arginine is crucial for the initial electrostatic interaction with negatively charged bacterial membranes. researchgate.net These peptides, often found in mammals, can have a broad spectrum of activity against bacteria and fungi. mdpi.com
Glycine-rich peptides: These are common in insects and can also exhibit broad-spectrum antimicrobial activity. mdpi.com
Alanine-rich peptides: Often found in amphibians, these peptides contribute to the hydrophobic component of AMPs, which is important for membrane interaction. mdpi.commdpi.com
The combination of cationic residues like arginine and hydrophobic residues like alanine is a common feature of many AMPs, contributing to their membrane-disrupting mechanisms. mdpi.com Studies have shown that peptides composed of repeating alanine and arginine units (e.g., RA9R) can self-assemble into nanofibers and exhibit antimicrobial activity. acs.org
Table 2: Characteristics of Amino Acid-Rich Antimicrobial Peptides
| Peptide Type | Key Amino Acid | Common Source | Primary Role in Antimicrobial Action |
|---|---|---|---|
| Cationic Peptides | Arginine | Mammals | Electrostatic attraction to microbial membranes |
| Glycine-Rich Peptides | Glycine | Insects | Component of various AMP structures |
| Hydrophobic Peptides | Alanine | Amphibians | Hydrophobic interactions with the membrane interior |
Opioid Receptor-Mediated G-protein Activation (for related Arg-Phe containing sequences)
In Vivo Animal Model Studies
While direct in vivo studies specifically investigating the tripeptide "this compound" are not extensively documented in the available search results, related peptides have been examined in animal models. For example, the dipeptide Arg-Gln was studied in a mouse model of oxygen-induced retinopathy. In this model, Arg-Gln was shown to dramatically inhibit retinal neovascularization, an effect associated with a reduction in retinal VEGF mRNA levels. nih.gov The dipeptide Ala-Gly was used as a control in this study. nih.gov Additionally, peptides from food sources, such as rapeseed protein hydrolysate containing sequences like Arg-Ala-Leu-Pro, have demonstrated antioxidant effects in rats by increasing superoxide (B77818) dismutase (SOD) activity and decreasing malondialdehyde (MDA) content in plasma. mdpi.com These studies underscore the potential systemic effects of short peptides containing these amino acids. The peptide H-Gly-Arg-Ala-Asp-Ser-Pro-OH has been used as a negative control peptide in in vivo research on bone formation. medchemexpress.com
Investigation of Retinal Neovascularization in Oxygen-Induced Retinopathy (OIR) Mouse Model (using Ala-Gly as a control)
The oxygen-induced retinopathy (OIR) mouse model is a standard and widely used method for studying the pathological development of new blood vessels in the retina, a condition known as neovascularization. researchgate.netdovepress.com This model is particularly relevant for research into diseases like retinopathy of prematurity and proliferative diabetic retinopathy. researchgate.netdovepress.com The OIR model involves exposing neonatal mouse pups to a hyperoxic environment (75% oxygen), which leads to the cessation of normal retinal vessel growth and the obliteration of central retinal vessels. researchgate.net Upon return to a normal oxygen environment (room air), the resulting hypoxia in the avascular retina triggers a cascade of responses, leading to both physiological vessel regrowth and pathological neovascularization. researchgate.net
In studies designed to identify compounds that can inhibit this pathological vessel formation, various peptides are tested for their therapeutic potential. A critical component of these experiments is the use of a control peptide to ensure that the observed effects are due to the specific test agent and not the administration of a peptide in general. The dipeptide Alanine-Glycine (Ala-Gly) has been utilized as such a control in OIR studies. arvojournals.orgnih.gov
Research investigating the therapeutic potential of the dipeptide Arginyl-Glutamine (Arg-Gln) employed Ala-Gly as a control peptide. arvojournals.orgnih.gov In these studies, while Arg-Gln was found to dramatically inhibit retinal neovascularization, the control peptide Ala-Gly had no discernible effect on the formation of neovascular tufts. arvojournals.orgnih.gov Quantification of extra-retinal neovascular nuclei revealed that treatment with Arg-Gln resulted in a significant reduction in retinal neovascularization, whereas Ala-Gly did not produce any statistically significant change compared to uninjected control animals. arvojournals.orgnih.gov The inhibitory effect of the active peptide was associated with a reduction in the expression of Vascular Endothelial Growth Factor (VEGF) mRNA, a key signaling molecule in angiogenesis. nih.gov
Table 1: Comparative Effects of Peptides on Retinal Neovascularization in the OIR Mouse Model
| Peptide | Role in Study | Observed Effect on Retinal Neovascularization | Reference |
|---|---|---|---|
| Arg-Gln (Arginyl-Glutamine) | Test Peptide | Significant reduction (82% ± 7%) in preretinal neovascularization. nih.gov Reduction in neovascular tufts. arvojournals.org | arvojournals.orgnih.gov |
| Ala-Gly (Alanine-Glycine) | Control Peptide | No effect on neovascularization. arvojournals.org Used as a baseline for comparison. nih.gov | arvojournals.orgnih.gov |
Assessment of Cardioinhibitory Activity in Insect Models (e.g., Led-NPF-I peptide containing Ala-Arg-Gly)
The tripeptide sequence Ala-Arg-Gly is found within the structure of a neuropeptide isolated from the Colorado potato beetle, Leptinotarsa decemlineata, known as Led-NPF-I. The full sequence of this peptide is Ala-Arg-Gly-Pro-Gln-Leu-Arg-Leu-Arg-Phe-amide. nih.govicm.edu.pl Research has demonstrated that this peptide exerts cardioinhibitory effects in insect models, specifically the beetles Tenebrio molitor and Zophobas atratus. nih.govresearchgate.net
The application of Led-NPF-I to continuously perfused heart preparations from these beetles resulted in a progressive inhibition of cardiac activity in a concentration-dependent manner. nih.gov To understand the importance of specific amino acids within the peptide's sequence for its biological function, structure-activity relationship studies have been conducted. These investigations have focused on the role of the three arginine (Arg) residues at positions 2, 7, and 9. icm.edu.pl
Modifications to the Arg residue at position 2, which is part of the Ala-Arg-Gly sequence, were found to significantly influence the peptide's cardioinhibitory properties. Replacement of this L-Arginine with other basic amino acids such as Lysine (B10760008) (Lys), Histidine (His), or its D-isomer (D-Arg) did not eliminate the biological activity. icm.edu.plresearchgate.net In fact, some of these substitutions promoted or even enhanced the cardioinhibitory effect at certain concentrations, suggesting that while the basicity at this position is important, the specific structure of arginine is not absolutely required for receptor interaction. icm.edu.plresearchgate.net Conversely, substitutions at other positions, such as replacing Proline at position 4, led to a loss of cardioinhibitory activity, highlighting the specificity of the peptide's structure for its function. nih.gov
Table 2: Effect of Arginine Substitutions in Led-NPF-I on Cardioinhibitory Activity in Zophobas atratus
| Peptide Analogue (Modification from Led-NPF-I) | Position of Substitution | Observed Cardioinhibitory Activity Change | Reference |
|---|---|---|---|
| [Lys2]-Led-NPF-I | 2 (in Ala-Arg-Gly) | Promoted/Enhanced Activity | icm.edu.plresearchgate.net |
| [His2]-Led-NPF-I | 2 (in Ala-Arg-Gly) | Promoted/Enhanced Activity | icm.edu.plresearchgate.net |
| [D-Arg2]-Led-NPF-I | 2 (in Ala-Arg-Gly) | Promoted/Enhanced Activity | icm.edu.plresearchgate.net |
| [His7]-Led-NPF-I | 7 | Loss of Activity | icm.edu.pl |
| [Lys9]-Led-NPF-I | 9 | Loss of Activity | icm.edu.pl |
Studies on Neurodegeneration and Protein Translation in Animal Models (for Arg-rich dipeptides like Gly-Arg)
Arginine-rich dipeptides, such as Glycine-Arginine (Gly-Arg), have been a major focus of research in the context of neurodegenerative diseases, particularly amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD). nih.govphysiology.org A primary genetic cause of familial ALS and FTD is the abnormal expansion of a GGGGCC hexanucleotide repeat in the C9ORF72 gene. physiology.org This genetic anomaly leads to the production of five distinct dipeptide repeat proteins (DRPs) through an unconventional mechanism called repeat-associated non-ATG-initiated (RAN) translation. rupress.org
Among these DRPs, the arginine-rich peptides, poly(Gly-Arg) and poly(Pro-Arg), are recognized as being particularly toxic. rupress.org Studies using various cellular and animal models have demonstrated that these Arg-rich DRPs induce neurodegeneration through multiple mechanisms. nih.govphysiology.org A key biochemical property underlying their toxicity is the abundance of arginine residues. physiology.orgphysiology.org Arginine is a highly polar, positively charged amino acid that facilitates strong interactions with negatively charged molecules like nucleic acids (RNA) and acidic proteins. physiology.orgrupress.org These multivalent interactions can promote a biophysical process known as liquid-liquid phase separation (LLPS), which is involved in the formation of cellular structures like the nucleolus and stress granules. rupress.org The Arg-rich DRPs can interfere with the normal dynamics of these structures, leading to cellular dysfunction. rupress.org
One of the most significant toxic effects reported for Arg-rich DRPs is the potent inhibition of protein translation. physiology.orgrupress.org This disruption of the fundamental process of protein synthesis contributes significantly to the observed neurotoxicity in research models. physiology.org
Table 3: Reported Mechanisms of Neurotoxicity for Arg-Rich Dipeptide Repeat Proteins (e.g., poly(Gly-Arg))
| Mechanism of Toxicity | Description | Reference |
|---|---|---|
| Inhibition of Protein Translation | Interference with the machinery of protein synthesis, a primary contributor to cytotoxicity. | physiology.orgrupress.org |
| Nucleolar Dysfunction | Disruption of the structure and function of the nucleolus, often via aberrant phase separation. | physiology.org |
| Impaired Nucleocytoplasmic Transport | Interference with the movement of molecules between the nucleus and the cytoplasm. | rupress.org |
| Disturbed DNA Damage Repair | Compromising the cell's ability to repair damage to its DNA. | rupress.org |
| Mitochondrial Dysfunction | Impairment of mitochondrial function, affecting cellular energy production (reported for poly(GR)). | physiology.org |
Analysis of Bioactive Peptides from Natural Sources in Animal Studies (e.g., antihypertensive activity)
Bioactive peptides derived from the enzymatic hydrolysis of food proteins from animal sources are a subject of extensive research for their potential health benefits, including antihypertensive activity. nih.govmdpi.com These peptides are inactive within their parent protein sequence but can be released during gastrointestinal digestion or food processing. researchgate.net A primary mechanism by which many of these peptides exert a blood-pressure-lowering effect is through the inhibition of the angiotensin-converting enzyme (ACE). mdpi.com ACE plays a key role in the renin-angiotensin system by converting angiotensin I to the potent vasoconstrictor angiotensin II. mdpi.com Inhibition of ACE leads to reduced levels of angiotensin II, resulting in vasodilation and a decrease in blood pressure.
Animal models, particularly the spontaneously hypertensive rat (SHR), are widely used to evaluate the in vivo antihypertensive efficacy of these peptides. nih.govkosfaj.org Numerous studies have identified peptides containing arginine residues as potent ACE inhibitors with demonstrated antihypertensive effects in these models. kosfaj.orgmedcraveonline.com The presence and position of arginine in the peptide sequence can be crucial for its activity. For instance, peptides derived from the enzymatic hydrolysis of various animal proteins, such as casein, whey, and meat, have shown significant ACE-inhibitory and antihypertensive properties. nih.govmdpi.com While specific studies on the tripeptide this compound are not prominent in this context, the investigation of other arginine-containing peptides provides insight into the potential bioactivity of such sequences.
Table 4: Examples of Arginine-Containing Antihypertensive Peptides from Animal Sources
| Peptide Sequence | Source Protein | Demonstrated Activity | Reference |
|---|---|---|---|
| Ala-Leu-Pro-Met-His-Ile-Arg | β-Lactoglobulin (Whey) | Antihypertensive activity. | nih.gov |
| Arg-Pro | Meat (during curing) | Strong ACE inhibitory activity. | nih.gov |
| Leu-Glu-Arg | Black-bone silky fowl muscle | Potent ACE inhibitory activity. | medcraveonline.com |
| Asp-Asn-Arg-Tyr-Tyr | Velvet antler | ACE inhibition; reduced blood pressure in SHRs. | kosfaj.org |
Vii. Advanced Analytical and Spectroscopic Characterization of Ala Gly Arg Peptides
High-Resolution Mass Spectrometry Techniques (e.g., ESI-TOF MS/MS, LC-MS/MS)
High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of Ala-Gly-Arg and related peptides, providing precise mass measurements and fragmentation data for structural confirmation.
Electrospray Ionization-Time-of-Flight Mass Spectrometry (ESI-TOF MS/MS) is frequently employed for the accurate mass determination of peptides. For instance, in the study of antioxidant peptides from fermented fish sauce, ESI-TOF MS/MS was used to identify novel antioxidant peptides, including one with the sequence Val-Ala-Ala-Gly-Arg-Thr-Asp-Ala-Gly-Val-His. cabidigitallibrary.org Similarly, this technique has been used to confirm the mass of synthetic peptides, such as Fmoc-Gly-Asn-OH, with high accuracy (observed m/z 412.15, calculated [M+H]+ = 412.15). rsc.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. This is crucial for analyzing complex mixtures and identifying specific peptide sequences. resolvemass.ca In the analysis of peptides modified with ionization enhancers, ESI-CID-MS/MS (Collision-Induced Dissociation) spectra of precursor ions like H-Gly-Ala-Gly-Arg-Thr-Leu-NH₂ (precursor ion at m/z 309.181) are generated to study fragmentation pathways. mdpi.com The fragmentation of peptides by CID primarily yields b and y type ions, which are indicative of the peptide sequence. mdpi.com Advanced techniques like Higher-energy Collisional Dissociation (HCD) and Electron-Transfer Dissociation (ETD) are used to optimize fragment ion coverage for comprehensive sequencing. resolvemass.ca
The analysis of collagen hydrolysates for antioxidant peptides utilized LC-ESI-LTQ-Orbitrap-MS to identify peptides like Pro-Ala-Gly-Asn-Val-Arg (PAGNVR) with a molecular weight of 612.3344 Da. mdpi.com The C-terminal arginine residue is consistent with the cleavage patterns of simulated gastric and intestinal digestion. mdpi.com
Table 1: HRMS Techniques for this compound Containing Peptides
| Technique | Application | Key Findings | Reference |
| ESI-TOF MS/MS | Identification of antioxidant peptides | Identified Val-Ala-Ala-Gly-Arg-Thr-Asp-Ala-Gly-Val-His in fermented fish sauce. | cabidigitallibrary.org |
| LC-MS/MS | Sequencing of modified peptides | Used HCD and ETD for optimal fragment ion coverage. | resolvemass.ca |
| ESI-CID-MS/MS | Fragmentation analysis | Studied fragmentation of H-Gly-Ala-Gly-Arg-Thr-Leu-NH₂. | mdpi.com |
| LC-ESI-LTQ-Orbitrap-MS | Identification from complex mixtures | Identified Pro-Ala-Gly-Asn-Val-Arg from collagen hydrolysates. | mdpi.com |
Chromatographic Separation Methods for Peptide Analysis (e.g., HPLC, cIEC-HPLC, HILIC)
Chromatographic methods are indispensable for the purification and analysis of this compound peptides from complex mixtures.
High-Performance Liquid Chromatography (HPLC) , particularly in its reversed-phase (RP-HPLC) mode, is a standard method for peptide separation based on hydrophobicity. nih.gov It is often coupled with mass spectrometry for peptide identification. cabidigitallibrary.org For instance, RP-HPLC was used to purify synthetic peptides, with purity assessed at a specific wavelength (e.g., 230 nm). rsc.org The retention time in RP-HPLC is a key parameter for identifying and separating peptides. rsc.orgrsc.org
Cation-Exchange Chromatography (cIEC-HPLC) separates peptides based on their net positive charge at a given pH. missouri.edu This method is particularly effective for peptides containing basic residues like Arginine. Official methods for amino acid analysis often employ cIEC-HPLC with post-column derivatization for quantification. missouri.edu
Hydrophilic Interaction Liquid Chromatography (HILIC) is a valuable alternative for separating highly polar peptides that are not well-retained by RP-HPLC. nih.govthermofisher.com In HILIC, separation is based on the partitioning of the analyte between a high organic mobile phase and a water-enriched layer on a hydrophilic stationary phase. halocolumns.com HILIC can be coupled with mass spectrometry (HILIC-MS) for the analysis of underivatized amino acids and peptides. chromatographyonline.comthermofisher.com This technique has been shown to separate complex mixtures of amino acids, including Alanine (B10760859), Glycine (B1666218), and Arginine. chromatographyonline.comthermofisher.com
Table 2: Chromatographic Methods for Peptide Analysis
| Method | Principle of Separation | Application Example | Reference |
| RP-HPLC | Hydrophobicity | Purification of synthetic peptides and identification of antioxidant peptides. | cabidigitallibrary.orgrsc.org |
| cIEC-HPLC | Net charge | Standard method for amino acid analysis, including Arg. | missouri.edu |
| HILIC | Hydrophilicity | Separation of polar peptides and underivatized amino acids like Ala, Gly, Arg. | halocolumns.comchromatographyonline.comthermofisher.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and conformational dynamics of peptides in solution. By analyzing parameters such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, researchers can elucidate the secondary structure and intramolecular interactions of peptides like those containing the this compound sequence. acs.orgnih.gov
For example, a conformational study of the tetrapeptide Boc-Arg-Ala-Gly-Glu-NHEt using ¹H NMR revealed a constrained structure featuring a β-turn locked by a salt bridge between the charged side chains of arginine and glutamic acid. acs.org The observation of Gly methylene (B1212753) protons as an ABX spin system is indicative of such a constrained conformation. acs.org Similarly, NMR has been used to study the conformation of peptides like Leu-Arg-Arg-Ala-Ser-Leu-Gly when bound to protein kinases, suggesting an extended coil conformation. nih.gov
Table 3: NMR Parameters and Structural Insights
| NMR Parameter | Information Gained | Example Application | Reference |
| Nuclear Overhauser Effect (NOE) | Inter-proton distances, secondary structure | Analysis of peptide structure in aqueous solution. | nih.gov |
| Coupling Constants | Dihedral angles | Determining backbone conformation. | nih.gov |
| Chemical Shifts | Local electronic environment, secondary structure | Identifying structured regions in a peptide. | nih.gov |
| Temperature Coefficients | Hydrogen bonding | Identifying intramolecular hydrogen bonds like in β-turns. | acs.org |
Spectrophotometric and Fluorometric Assays for Enzyme Activity and Inhibition
Spectrophotometric and fluorometric assays are widely used to measure the activity of enzymes that cleave peptides containing the this compound sequence and to screen for inhibitors. These assays rely on a detectable change in absorbance or fluorescence upon peptide cleavage.
Fluorogenic peptide substrates are frequently designed with a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC), quenched by another group. When an enzyme cleaves the peptide bond (e.g., at the C-terminus of Arginine), the fluorophore is released, resulting in a measurable increase in fluorescence. evitachem.com For example, substrates like Boc-Ala-Gly-Pro-Arg-AMC are used to assay serine proteases, with fluorescence emission measured around 460 nm upon excitation at 380 nm. Similarly, Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ is a quenched fluorogenic peptide used to screen for inhibitors of matrix metalloproteinases (MMPs). abcam.com
Spectrophotometric assays can also be employed. For instance, the cleavage of Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg by matrix metalloproteinases can be monitored by extracting the resulting Dnp-Pro-Gln-Gly peptide and measuring its absorbance at 365 nm. researchgate.net
Table 4: Enzyme Assays Using this compound-related Substrates
| Assay Type | Substrate Example | Principle | Enzyme Class | Reference |
| Fluorometric | Boc-Ala-Gly-Pro-Arg-AMC | Release of fluorescent AMC upon cleavage. | Serine Proteases | |
| Fluorometric | Z-Gly-Gly-Arg-AMC | Release of fluorescent AMC upon cleavage. | Trypsin, Thrombin, Urokinase | evitachem.com |
| Fluorometric | Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | Separation of fluorophore (Mca) and quencher (Dpa). | Matrix Metalloproteinases (MMPs) | abcam.com |
| Spectrophotometric | Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg | Absorbance measurement of a cleaved, labeled fragment. | Matrix Metalloproteinases (MMPs) | researchgate.net |
Surface Plasmon Resonance Imaging (SPRI) for Binding Kinetics and Interactions
Surface Plasmon Resonance (SPR) and Surface Plasmon Resonance Imaging (SPRI) are powerful, label-free techniques for studying the real-time binding kinetics and affinity of molecular interactions. tandfonline.comresearchgate.net This technology measures changes in the refractive index on a sensor surface as molecules bind and dissociate. tandfonline.com
SPRI allows for the simultaneous analysis of multiple interactions on a single chip, making it suitable for high-throughput screening. It can provide quantitative data on association rate constants (ka), dissociation rate constants (kd), and equilibrium dissociation constants (KD), offering detailed insights into the binding mechanisms of peptides. tandfonline.comacs.org While direct SPR studies specifically on this compound are not detailed in the provided results, the technology is broadly applied to study peptide-protein and peptide-cell interactions. researchgate.netmdpi.com For example, SPRI has been used to quantify the binding of ligands to cell surface receptors and even detect the small cell membrane deformations that accompany binding. mdpi.com This allows for the measurement of binding kinetics on whole cells, which is crucial for understanding the biological context of these interactions. mdpi.com
Table 5: Application of SPRI in Binding Kinetics Analysis
| Parameter Measured | Description | Significance | Reference |
| Association Rate (ka) | The rate at which the peptide binds to its target. | Indicates the speed of complex formation. | acs.org |
| Dissociation Rate (kd) | The rate at which the peptide-target complex breaks apart. | Relates to the stability of the bound complex. | acs.org |
| Equilibrium Constant (KD) | The ratio of kd/ka, indicating the affinity of the interaction. | A lower KD value signifies a stronger binding affinity. | tandfonline.comacs.org |
Viii. Potential Research Applications and Future Directions for Ala Gly Arg
Development of Novel Enzyme Modulators and Therapeutic Candidates
The Ala-Gly-Arg motif can serve as a foundational structure for the design of novel enzyme modulators. The specific sequence can be recognized by various enzymes, potentially acting as a substrate, inhibitor, or allosteric modulator. For instance, synthetic peptides containing this sequence can be designed to target the active sites of proteases, kinases, or other enzymes implicated in disease pathways. The development of such modulators could lead to new therapeutic candidates for a range of conditions.
Research has shown that oligopeptides composed of amino acids like alanine (B10760859), glycine (B1666218), and arginine can enhance cell culture parameters, suggesting a "bioactivity" beyond simple nutrition. google.com This bioactivity could be harnessed for therapeutic purposes. Furthermore, modifications of peptides containing arginine residues have been explored for their potential as therapeutic agents.
Design of Targeted Peptidomimetics for Specific Receptor Interactions
Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved properties such as stability and bioavailability. The this compound sequence can be used as a template for designing peptidomimetics that target specific cellular receptors. The arginine residue, with its positive charge, is often crucial for receptor binding, particularly with receptors that have negatively charged binding pockets.
The design of such targeted molecules is a significant area of drug development. chemimpex.com By modifying the peptide backbone or the side chains of the amino acids, researchers can create peptidomimetics with enhanced affinity and selectivity for their intended targets. This approach has been used to develop antagonists for integrin receptors, which are involved in cell adhesion and signaling. sigmaaldrich.com The design of peptidomimetics is a key strategy in developing new therapeutic agents. univ-rennes1.frupc.edu
Contributions to Fundamental Understanding of Peptide Recognition and Signaling Pathways
Studying the interactions of this compound with various proteins and receptors can provide valuable insights into the fundamental principles of peptide recognition. The simplicity of this tripeptide allows for systematic modifications to each amino acid, enabling researchers to dissect the specific contributions of each residue to binding affinity and specificity.
These studies can help elucidate how cells interpret and respond to peptide signals, contributing to our understanding of complex signaling pathways. cymitquimica.com For example, understanding how the this compound sequence is recognized by its binding partners can shed light on the molecular basis of cell communication and regulation. The amino acid sequence is a primary determinant of a protein's structure and function. ontosight.ai
Applications in Biomaterials and Tissue Engineering Through Cell Adhesion Modulation
Researchers are exploring the use of various peptide sequences to functionalize biomaterials and control cell behavior. cambridge.org The incorporation of this compound or its derivatives into biomaterials could be a strategy to modulate cell adhesion, proliferation, and differentiation, thereby enhancing the performance of tissue engineering scaffolds. researchgate.net For example, peptides can be immobilized on silk fibroin to improve cell adhesion. researchgate.net
Exploration of Naturally Occurring Bioactive Peptides Containing this compound Motifs
The this compound sequence motif may be present in larger, naturally occurring bioactive peptides and proteins. Identifying and characterizing these molecules can uncover novel biological functions and potential therapeutic leads. Bioactive peptides can be derived from various natural sources, including food proteins, and often possess a range of activities such as antioxidant, antimicrobial, and immunomodulatory effects. nih.govfrontiersin.org
For example, hydrolysates of cartilage protein have been found to contain antioxidant peptides with sequences that include alanine, glycine, and arginine residues. mdpi.comnih.gov The analysis of protein sequences from various organisms can reveal the presence of the this compound motif within larger proteins, providing clues to its potential biological roles. pnas.orgnih.gov The exploration of these naturally occurring peptides is an active area of research for the discovery of new bioactive compounds. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
